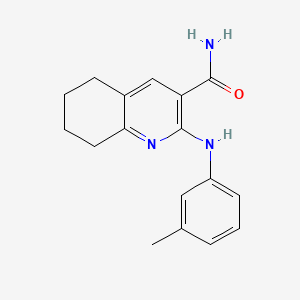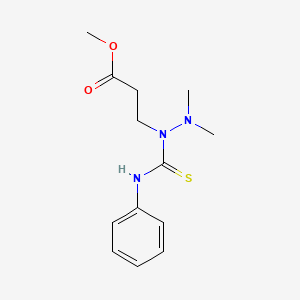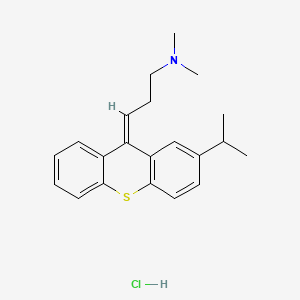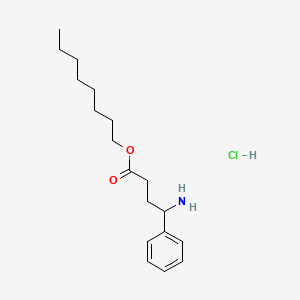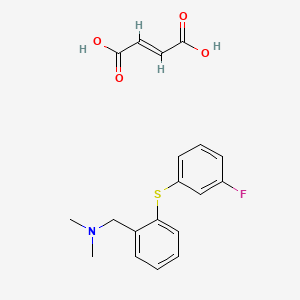
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is a chemical compound with potential applications in various fields, including medicinal chemistry and radiopharmaceuticals. This compound is known for its unique structure, which includes a fluorophenylthio group attached to a benzylamine backbone, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate typically involves multiple steps. One common method includes the nucleophilic fluorination of N,N-dimethyl-2-(2,4-dinitrophenylthio)benzylamine in dimethyl sulfoxide with dried potassium fluoride/Kryptofix 2.2.2 at 120°C, followed by reduction with copper acetate and sodium borohydride in ethanol at 78°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and solid-phase extraction are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenylthio group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in the context of neurotransmitter transporters.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate involves its interaction with specific molecular targets, such as serotonin transporters. The compound binds to these transporters with high affinity, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . This mechanism is similar to that of other selective serotonin reuptake inhibitors (SSRIs).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine: Another compound with a similar structure, used as a PET radioligand for serotonin transporters.
Diphenyl ether derivatives: These compounds also interact with serotonin transporters and have been studied for their potential as imaging agents.
Uniqueness
N,N-Dimethyl-2-(3-fluorophenylthio)benzylamine hydrogen maleate is unique due to its specific fluorophenylthio group, which imparts distinct chemical and biological properties. Its high selectivity and affinity for serotonin transporters make it a valuable tool in neuroimaging and research.
Eigenschaften
CAS-Nummer |
139009-29-3 |
|---|---|
Molekularformel |
C19H20FNO4S |
Molekulargewicht |
377.4 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-[2-(3-fluorophenyl)sulfanylphenyl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C15H16FNS.C4H4O4/c1-17(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(16)10-14;5-3(6)1-2-4(7)8/h3-10H,11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
YSDDLLVUDAQWHH-WLHGVMLRSA-N |
Isomerische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=CC(=C2)F.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


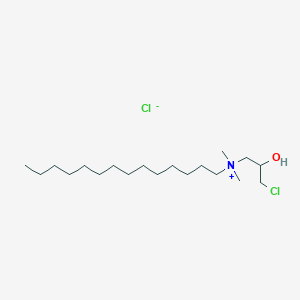
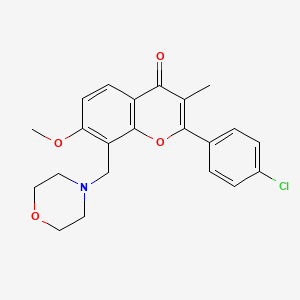
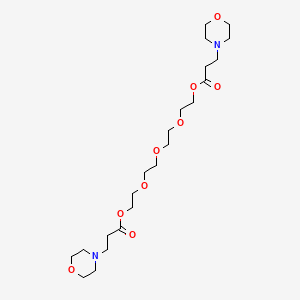
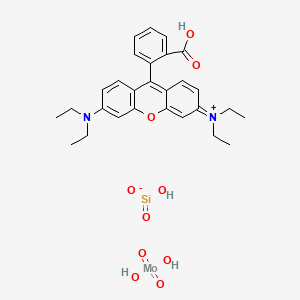

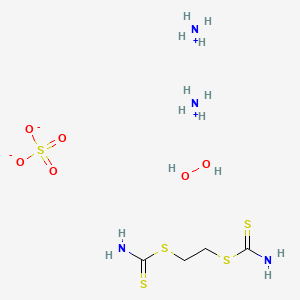

![8-(2-fluorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12776055.png)
